N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 300716-21-6
VCID: VC4575869
InChI: InChI=1S/C20H20N2O3/c1-4-22-16-8-6-5-7-14(16)18(23)17(20(22)25)19(24)21-15-10-9-12(2)11-13(15)3/h5-11,23H,4H2,1-3H3,(H,21,24)
SMILES: CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O
Molecular Formula: C20H20N2O3
Molecular Weight: 336.391

N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

CAS No.: 300716-21-6

Cat. No.: VC4575869

Molecular Formula: C20H20N2O3

Molecular Weight: 336.391

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide - 300716-21-6

Specification

CAS No. 300716-21-6
Molecular Formula C20H20N2O3
Molecular Weight 336.391
IUPAC Name N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Standard InChI InChI=1S/C20H20N2O3/c1-4-22-16-8-6-5-7-14(16)18(23)17(20(22)25)19(24)21-15-10-9-12(2)11-13(15)3/h5-11,23H,4H2,1-3H3,(H,21,24)
Standard InChI Key BHXQXFDXVQRDKM-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O

Introduction

N-(2,4-Dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a molecular formula of C20H20N2O3 and a molecular weight of 336.4 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Table: Chemical Identifiers

IdentifierValue
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
PubChem CID54680051
SMILESCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O
InChIKeyBHXQXFDXVQRDKM-UHFFFAOYSA-N

Synthesis and Preparation

While specific synthesis methods for N-(2,4-Dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide are not detailed in the available literature, compounds within the quinoline class are often synthesized through various organic reactions, such as the Skraup reaction or the Doebner-Miller reaction. These methods typically involve the condensation of aniline derivatives with carbonyl compounds in the presence of acid catalysts.

Table: Potential Biological Activities of Quinoline Derivatives

ActivityDescription
AntiviralInhibition of viral replication and enzyme activity
AntibacterialInhibition of bacterial growth and proliferation
AnticancerInhibition of tumor cell growth and induction of apoptosis

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